4-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
PBDs have been studied since the 1960s and are found naturally in various species. The first naturally occurring PBD, anthramycin , was isolated from the bacterium Streptomyces refuineus and demonstrated anti-tumor and anti-microbial activities . Subsequent research has explored their potential as neurological modulators, particularly for neurodegenerative diseases like Alzheimer’s.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for PBDs. One general method involves the reaction of a diazepine precursor with methyl iodide under microwave irradiation . Specific conditions and reagents may vary depending on the desired analog.
Industrial Production:: While natural sources provide some PBDs, industrial production often involves synthetic methods due to their therapeutic potential. These methods aim to harness the inherent cytotoxicity of PBDs for oncological applications .
Chemical Reactions Analysis
Reactions:: PBDs can recognize and bind to the minor groove of DNA, exerting a cytotoxic effect. They undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:: Common reagents include methyl iodide (for methylation), acids (for cyclization), and other functional group-specific reagents.
Major Products:: The specific products depend on the substitution pattern and reaction conditions. For example, 4-(4-methoxybenzyl)-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has shown promising antinociceptive properties .
Scientific Research Applications
Oncology:: PBDs are investigated as potential anti-tumor agents, especially within antibody-drug conjugates (ADCs) .
Neurology:: Emerging studies suggest PBDs’ role as neurological modulators. Further research may reveal therapeutic uses beyond oncology .
Mechanism of Action
PBDs bind to DNA’s minor groove, disrupting cellular processes. Their precise molecular targets and pathways remain an active area of investigation.
Comparison with Similar Compounds
PBDs stand out due to their unique tricyclic structure. Similar compounds include sibiromycin and tomaymycin .
Properties
Molecular Formula |
C18H16N2 |
---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H16N2/c1-2-7-14(8-3-1)18-17-11-6-12-20(17)16-10-5-4-9-15(16)13-19-18/h1-12,18-19H,13H2 |
InChI Key |
NUCZYEHNXNPWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=CC=C4 |
Origin of Product |
United States |
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